REACTION_CXSMILES
|
CN1[CH2:6][CH2:5][CH2:4][C:3]1=O.[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1.[CH2:13]([Mg]Br)[CH:14]([CH3:16])[CH3:15].Cl.[OH2:20]>>[CH3:10][O:11][C:12](=[O:20])[C:8]1[CH:9]=[CH:6][CH:5]=[C:4]([CH2:13][CH:14]([CH3:16])[CH3:15])[CH:3]=1
|
Name
|
Compound
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
Fe(acac)3
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Isobutylmagnesium bromide
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Mg]Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for fifteen minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
A colourless oil was obtained (1.07 g, 93%)
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC=C1)CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |